molecular formula C17H15ClN4O B2518303 1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1206990-37-5

1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2518303
CAS RN: 1206990-37-5
M. Wt: 326.78
InChI Key: JRXLYFFTLKHEAK-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that includes a triazole ring, a chlorophenyl group, and a methylbenzyl moiety. This structure is indicative of a class of compounds that have been explored for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of related triazole compounds often involves the 1,3-dipolar cycloaddition reaction, a cornerstone of click chemistry. For instance, a compound with a similar triazole core was synthesized using a 1,3-dipolar cycloaddition reaction between a thiazolidin carboxylate and 4-chlorophenylazide . Another related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized through a multi-step process starting from 4-chlorobenzenamine, with the final step involving a reaction between a triazole ester and ethylene diamine .

Molecular Structure Analysis

X-ray diffraction techniques have been employed to determine the molecular structure of similar compounds. For example, a related triazole compound was crystallized in an orthorhombic system, and its unit-cell parameters were determined . Another compound's structure was optimized using density functional theory (DFT) and exhibited significant dihedral angles between the triazole ring and the phenyl rings .

Chemical Reactions Analysis

Debenzylation reactions have been studied for N-benzyl-1,2,3-triazoles, where compounds with oxygen-containing substituents were efficiently debenzylated using Pd/C and hydrogen, while those with phenyl or benzyl substituents on the triazole ring were resistant to this reaction . This suggests that the presence of certain substituents can significantly influence the chemical reactivity of triazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be characterized using various spectroscopic methods, including infrared spectroscopy, mass spectrometry, 1H NMR, and 13C NMR . These techniques provide detailed information about the molecular structure and purity of the compounds. Additionally, the biological activities, such as lipase and α-glucosidase inhibition, have been investigated for some triazole derivatives, indicating potential therapeutic applications .

Scientific Research Applications

Synthesis and Biological Evaluation

Enzyme Inhibition Properties : A study focused on the synthesis of novel heterocyclic compounds derived from a related triazole structure, investigating their lipase and α-glucosidase inhibition capabilities. Compounds showed significant anti-lipase and anti-α-glucosidase activities, indicating potential therapeutic applications in managing conditions like obesity and diabetes (Bekircan et al., 2015).

Molecular Interactions and Structural Analysis : Another research reported the synthesis and characterization of triazole derivatives incorporating an α-ketoester functionality. This study highlighted the significance of π-hole tetrel bonding interactions, contributing to the understanding of molecular assemblies and the influence of substituents on electronic properties (Ahmed et al., 2020).

Chemical and Structural Insights

Chemical Synthesis and Mechanism : The reaction mechanisms and structural transformations of related triazole derivatives have been studied, providing valuable insights into the synthesis pathways and intermediate formations. These studies contribute to the broader understanding of chemical reactivity and potential applications in drug development and materials science (Azizian et al., 2000).

Antimicrobial Activities : Research on 1,2,4-triazole derivatives, including structural analogues of the focal compound, demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains. These findings suggest the potential of these compounds in developing new antimicrobial agents (Jadhav et al., 2017).

Future Directions

The study of triazole-containing compounds is a very active area of research, due to their wide range of biological activities. Future research on this compound could involve investigating its potential biological activity, optimizing its synthesis, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-12-2-4-13(5-3-12)10-19-17(23)16-11-22(21-20-16)15-8-6-14(18)7-9-15/h2-9,11H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXLYFFTLKHEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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